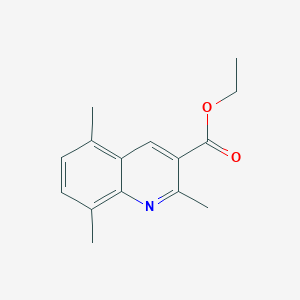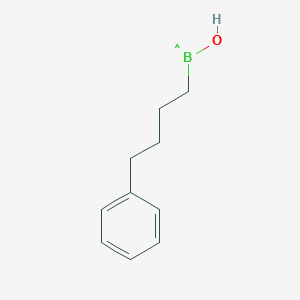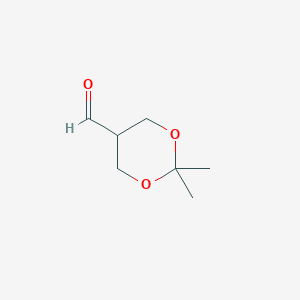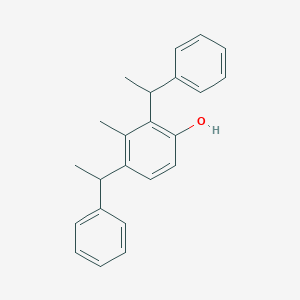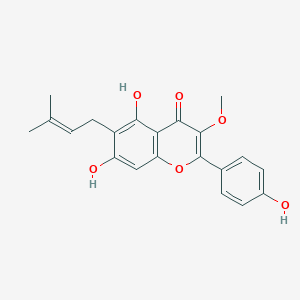
Topazolin
Vue d'ensemble
Description
Topazolin, also known as 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one, is an organic compound with the chemical formula C21H20O6. It is a prenylated flavonoid isolated from the roots of Yellow Lupin (Lupinus luteus). This compound exhibits weak fungitoxic activity and significant antimicrobial properties against various pathogens .
Applications De Recherche Scientifique
Topazolin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Exhibits antimicrobial properties, making it useful in studying microbial inhibition.
Medicine: Potential therapeutic applications due to its antimicrobial and antioxidant activities.
Industry: Used in the development of antifungal agents and other industrial chemicals
Mécanisme D'action
Target of Action
Topazolin, also known as Tolazoline , is a vasodilator that primarily targets the Alpha-1A adrenergic receptor, Alpha-2A adrenergic receptor, Histamine H1 receptor, and Histamine H2 receptor . These receptors play a crucial role in regulating vascular smooth muscle tone and cardiac output .
Mode of Action
This compound interacts with its targets through a combination of direct and indirect effects . It directly affects peripheral vascular smooth muscle, leading to vasodilation . Indirectly, it triggers the release of endogenous histamine, which further contributes to vasodilation . This compound also exhibits moderate alpha-adrenergic blocking activity and histamine agonist activity . These interactions typically result in a reduction of pulmonary arterial pressure and vascular resistance .
Biochemical Pathways
The release of endogenous histamine indicates potential involvement in histaminergic signaling pathways .
Result of Action
The primary molecular effect of this compound is the reduction of pulmonary arterial pressure and vascular resistance . This is achieved through its interaction with adrenergic and histamine receptors, leading to vasodilation . On a cellular level, this can result in improved blood flow and oxygenation, particularly beneficial in conditions like persistent pulmonary hypertension of the newborn .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Topazolin can be synthesized through the condensation reaction of pyridine-2-carbaldehyde with methyl acrylate. The reaction typically involves the use of a base catalyst and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Yellow Lupin. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Topazolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Comparaison Avec Des Composés Similaires
Topazolin is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:
Piscerythrone: Another prenylated isoflavone with antimicrobial properties.
Piscidone: A prenylated isoflavone with similar metabolic pathways.
Uniqueness: this compound’s unique combination of antimicrobial and antioxidant activities, along with its specific chemical structure, sets it apart from other similar compounds .
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGFIWLFZMBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148990 | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109605-79-0 | |
| Record name | Topazolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Topazolin and where is it found?
A: this compound, chemically known as 5,7,4′-trihydroxy-3-methoxy-6-(3,3-dimethylallyl)flavone [], is a prenylated 3-methoxyflavone. It was first discovered and isolated from the roots of the yellow lupin (Lupinus luteus L. cv. Topaz) [].
Q2: What is the molecular structure and formula of this compound?
A2: this compound possesses an isoprenyl group (also known as a 3,3-dimethylallyl group) attached to its core flavone structure.
- Spectroscopic data: While the provided abstracts don't detail specific spectroscopic data, its structure was elucidated using a combination of chemical and spectroscopic methods []. This likely included techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
Q3: Does this compound exhibit any biological activities?
A: this compound was found to have weak fungitoxic activity against the fungus Cladosporium herbarum []. This suggests that despite its phenolic nature and isopentenyl side chain, which are often associated with antifungal properties, its activity against this specific fungus is limited.
Q4: How is this compound metabolized by fungi?
A: Studies have shown that certain fungi can metabolize this compound. Aspergillus flavus and Botrytis cinerea were observed to metabolize this compound into various products, similar to metabolites observed from other prenylated flavonoids like luteone []. This suggests these fungi possess enzymatic pathways capable of modifying the prenyl group and potentially other parts of the this compound structure.
Q5: Are there any computational studies on this compound's activity?
A: Yes, a study utilized computational methods, including density functional theory (DFT), to investigate the antioxidant potential of this compound []. The study suggests that the antioxidant activity of this compound is influenced by solvent effects and its pKa value. Specifically, a higher pKa value of this compound appears to be beneficial for its antioxidant activity in certain solvent environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


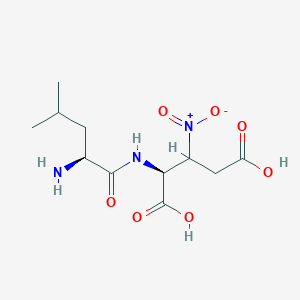
![9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B8982.png)

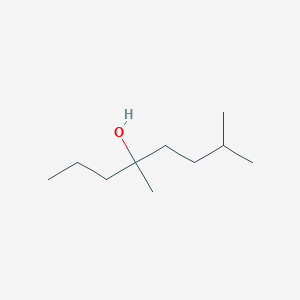
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)
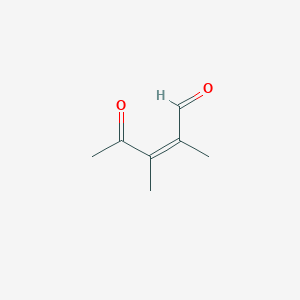
![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)
